Superior In Vitro Potency of Sertaconazole Nitrate Against Clinical Dermatophyte Isolates Compared to Fluconazole
Sertaconazole nitrate demonstrates a marked in vitro potency advantage over fluconazole against dermatophyte isolates with reduced fluconazole susceptibility. This provides a direct, quantitative rationale for its selection in studies targeting fluconazole-resistant or -tolerant strains. [1]
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |
|---|---|
| Target Compound Data | 1 μg/mL |
| Comparator Or Baseline | Fluconazole ≥ 16 μg/mL |
| Quantified Difference | ≥ 16-fold lower MIC for sertaconazole nitrate |
| Conditions | In vitro broth microdilution assay against 114 clinical dermatophyte isolates with reduced fluconazole susceptibility; NCCLS M38-P guidelines. |
Why This Matters
This ≥16-fold potency advantage directly supports the procurement of sertaconazole nitrate for research or development programs focused on difficult-to-treat dermatophyte infections, where fluconazole is known to be ineffective.
- [1] Carrillo-Muñoz AJ, Fernández-Torres B, Cárdenes DC, Guarro J. In vitro activity of sertaconazole against dermatophyte isolates with reduced fluconazole susceptibility. Chemotherapy. 2003 Sep;49(5):248-51. doi: 10.1159/000072449. View Source
